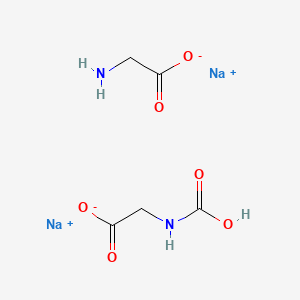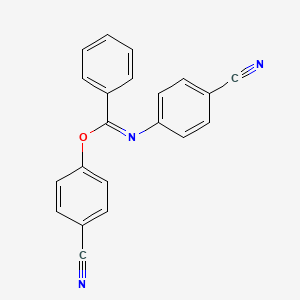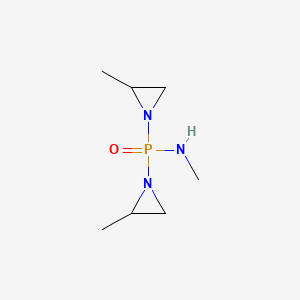
N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide is a chemical compound with the molecular formula C7H16N3OP and a molecular weight of 189.2 g/mol It is known for its unique structure, which includes two aziridine rings attached to a phosphinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide typically involves the reaction of aziridine derivatives with phosphinic amides. One common method includes the reaction of N-methylphosphinic amide with 2-methylaziridine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide involves its interaction with molecular targets such as enzymes and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This property makes it a valuable tool in biochemical research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-P,P-bis(2-ethylaziridin-1-yl)phosphinamide
- N-Methyl-P,P-bis(2-phenylaziridin-1-yl)phosphinamide
- N-Methyl-P,P-bis(2-chloroaziridin-1-yl)phosphinamide
Uniqueness
N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide is unique due to its specific substitution pattern on the aziridine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85068-72-0 |
|---|---|
Molecular Formula |
C7H16N3OP |
Molecular Weight |
189.20 g/mol |
IUPAC Name |
N-bis(2-methylaziridin-1-yl)phosphorylmethanamine |
InChI |
InChI=1S/C7H16N3OP/c1-6-4-9(6)12(11,8-3)10-5-7(10)2/h6-7H,4-5H2,1-3H3,(H,8,11) |
InChI Key |
QMMIOCOGDRYCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1P(=O)(NC)N2CC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


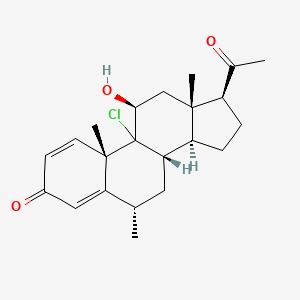
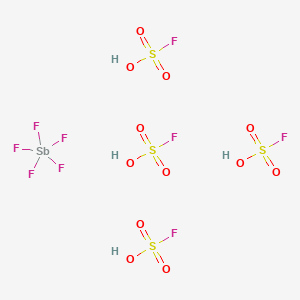
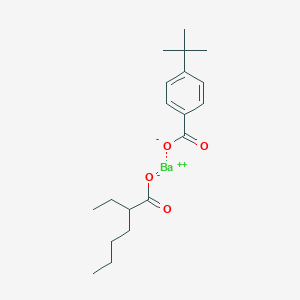
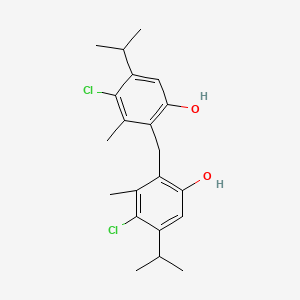
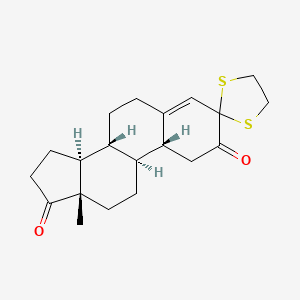
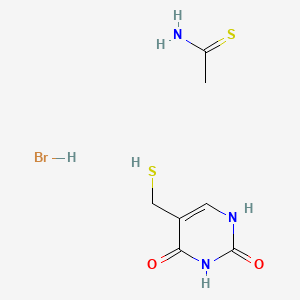


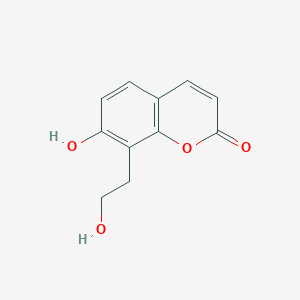
![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

